Technical Guide: Metabolic Fate and Breakdown of Dimethyl Chlorothiophosphate-D6
Technical Guide: Metabolic Fate and Breakdown of Dimethyl Chlorothiophosphate-D6
Topic: Metabolic Breakdown Products of Dimethyl Chlorothiophosphate-D6 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) is the stable isotope-labeled analog of dimethyl chlorothiophosphate (DMCTP), a critical organophosphorus intermediate used in the synthesis of pesticides such as methyl parathion, fenitrothion, and chlorpyrifos-methyl. In toxicological research and environmental fate studies, DMCTP-D6 serves as a high-fidelity internal standard (IS) for quantifying exposure biomarkers.
This guide details the metabolic and abiotic breakdown pathways of DMCTP-D6. Unlike stable end-products, DMCTP-D6 is highly reactive; its "metabolism" is primarily defined by rapid hydrolytic degradation of the labile P-Cl bond, followed by enzymatic transformations common to organophosphorus moieties. Understanding these pathways is essential for accurate biomonitoring and interpreting mass spectrometry data in pharmacokinetic studies.
Chemical Identity & Reactivity Profile[1][2]
DMCTP-D6 consists of a central phosphorus atom bonded to a sulfur (P=S), a chlorine (P-Cl), and two deuterated methoxy groups (–OCD₃).
| Property | Specification |
| Compound Name | Dimethyl Chlorothiophosphate-D6 |
| Synonyms | O,O-Dimethyl phosphorochloridothioate-d6; Methyl PCT-d6 |
| CAS Number | 19262-97-6 (Labeled); 2524-03-0 (Unlabeled) |
| Molecular Formula | C₂D₆ClO₂PS |
| Key Reactive Bond | P-Cl (Phosphorus-Chlorine): Highly susceptible to nucleophilic attack (hydrolysis).[1] |
| Secondary Reactivity | P=S (Thiono group): Susceptible to oxidative desulfuration (to P=O). |
The Deuterium Effect
The hexadeuterated moiety (-D6) is located on the methyl groups. While the P-Cl hydrolysis is not significantly affected by the kinetic isotope effect (KIE), downstream oxidative dealkylation (O-dealkylation) steps involving C-H bond cleavage will exhibit a primary KIE, potentially slowing the formation of monomethyl species compared to the non-labeled analog.
Metabolic & Degradation Pathways
The breakdown of DMCTP-D6 occurs via three primary mechanisms: Hydrolysis , Oxidative Desulfuration , and Dealkylation .
Pathway A: Hydrolysis (The Primary Fate)
Upon contact with aqueous biological media (plasma, cytosol) or environmental moisture, the P-Cl bond undergoes rapid nucleophilic substitution by water.
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Precursor: DMCTP-D6
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Mechanism: Nucleophilic attack at the phosphorus center, displacing chloride.
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Product: Dimethyl Thiophosphate-D6 (DMTP-D6) (also known as O,O-Dimethyl phosphorothioate-d6).
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Significance: This is the dominant "metabolite" and the primary biomarker for DMCTP exposure.
Pathway B: Oxidative Desulfuration (The "Oxon" Transition)
Mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) or environmental oxidants, the sulfur atom is replaced by oxygen.
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Precursor: DMTP-D6 (or direct oxidation of DMCTP-D6 prior to hydrolysis, though rare due to P-Cl instability).
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Mechanism: Formation of a phosphooxhirane intermediate followed by sulfur extrusion.
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Product: Dimethyl Phosphate-D6 (DMP-D6) .
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Significance: DMP-D6 represents the "toxic activation" pathway equivalent seen in nerve agents, though DMP itself is a stable, non-toxic breakdown product.
Pathway C: O-Dealkylation
Glutathione S-transferases (GST) or oxidative mechanisms can cleave one of the methyl ester bonds.
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Precursor: DMTP-D6 or DMP-D6.
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Product: Monomethyl Thiophosphate-D3 (MMTP-D3) or Monomethyl Phosphate-D3 (MMP-D3) .
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Note: This step results in the loss of one -CD₃ group, changing the mass shift from +6 Da to +3 Da relative to the unlabeled monomethyl metabolite.
Visualization: Degradation Logic Flow
The following diagram illustrates the structural relationships and conversion pathways.
Figure 1: Metabolic and abiotic degradation pathway of DMCTP-D6. Blue arrows indicate the primary hydrolytic route observed in aqueous media.
Analytical Data Summary: Metabolite Identification
When using DMCTP-D6 as an internal standard, researchers must monitor specific Mass-to-Charge (m/z) transitions. The table below summarizes the theoretical m/z values for the breakdown products in negative electrospray ionization (ESI-) mode, which is standard for organophosphate metabolites.
| Metabolite | Abbreviation | Chemical Structure | Molecular Weight (D6) | Key ESI(-) m/z Transition |
| Dimethyl Thiophosphate-D6 | DMTP-D6 | (CD₃O)₂P(S)OH | 148.15 | 147 → 132 (Loss of •CD₃) |
| Dimethyl Phosphate-D6 | DMP-D6 | (CD₃O)₂P(O)OH | 132.09 | 131 → 113 (Loss of H₂O/CD₃) |
| Monomethyl Thiophosphate-D3 | MMTP-D3 | (CD₃O)(HO)P(S)OH | 129.11 | 128 → 95 (Loss of SH) |
| Monomethyl Phosphate-D3 | MMP-D3 | (CD₃O)(HO)P(O)OH | 113.05 | 112 → 79 (Loss of PO₃) |
Note: Transition values are theoretical and must be optimized on specific triple quadrupole instruments.
Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay
Objective: To determine the half-life of DMCTP-D6 and the formation rate of DMTP-D6 in liver microsomes. Rationale: This protocol distinguishes between enzymatic metabolism and chemical hydrolysis.
Materials:
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Pooled Liver Microsomes (Human or Rat) (20 mg/mL).
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NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
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Test Compound: DMCTP-D6 (10 mM stock in DMSO).
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Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.
Workflow:
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Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
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Initiation: Add DMCTP-D6 to a final concentration of 1 µM.
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Control Arm: Add buffer instead of NADPH (assesses chemical hydrolysis).
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Active Arm: Add NADPH regenerating system (assesses CYP450 metabolism).
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Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
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Quenching: Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution to stop reactions and precipitate proteins.
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Processing: Centrifuge at 4,000 rpm for 15 minutes. Transfer supernatant to LC-MS vials.
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Analysis: Quantify DMTP-D6 appearance using LC-MS/MS (ESI- mode).
Self-Validation Step: Compare the degradation rate in the Control Arm vs. the Active Arm. If rates are identical, the breakdown is purely hydrolytic (abiotic). If the Active Arm is faster, enzymatic metabolism is occurring.
Protocol B: Synthesis of DMTP-D6 Standard (Hydrolytic Conversion)
Objective: To generate a qualitative standard of the primary metabolite (DMTP-D6) from the parent DMCTP-D6 for mass spec tuning. Rationale: DMTP-D6 standards can be expensive; DMCTP-D6 can be quantitatively converted to DMTP-D6 via base-catalyzed hydrolysis.
Workflow:
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Dissolve 1 mg of DMCTP-D6 in 1 mL of Methanol.
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Add 1 mL of 0.1 M NaOH (aq).
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Incubate at 60°C for 1 hour. (The P-Cl bond cleaves rapidly; base prevents re-acidification).
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Neutralize with 1 M HCl to pH 7.0.
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Validation: Inject onto LC-MS. The peak for DMCTP-D6 (if detectable) should disappear, replaced by a single peak at m/z 147 (ESI-).
References
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PubChem. (n.d.). Dimethyl chlorothiophosphate | C2H6ClO2PS.[2][1][3][4] National Library of Medicine. Retrieved February 12, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (1998).[5][6] Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.[5]
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Johannsen, F. R., & Knowles, C. O. (1970).[7] Metabolism of O-(2,5-Dichloro-4-iodophenyl) O,O-Dimethyl Phosphorothioate in Rats and Tomato Plants. Journal of Economic Entomology, 63(3), 692–696. [Link]
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Bakke, J. E., & Price, C. E. (1976).[8] Metabolism of O,O-dimethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate in sheep and rats.[8] Journal of Environmental Science and Health. Part B, Pesticides, Food Contaminants, and Agricultural Wastes, 11(1), 9–25.
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